alpha-Propoxycarbonyldihydroartemisine

Description

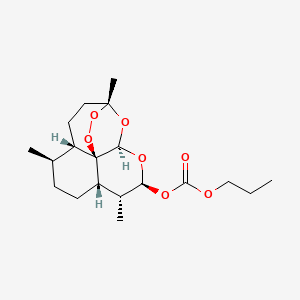

alpha-Propoxycarbonyldihydroartemisine is a semi-synthetic derivative of dihydroartemisinin (DHA), a key metabolite of artemisinin, a sesquiterpene lactone renowned for its antimalarial efficacy. The compound is synthesized by introducing a propoxycarbonyl group at the C-12 position of DHA, enhancing its stability and bioavailability while retaining the critical endoperoxide bridge necessary for antimalarial activity . This modification reduces susceptibility to enzymatic degradation compared to unmodified artemisinin derivatives, making it a promising candidate for combination therapies against drug-resistant Plasmodium strains. Preclinical studies suggest improved pharmacokinetic profiles, including prolonged half-life and enhanced solubility in lipid-based formulations.

Properties

CAS No. |

71939-53-2 |

|---|---|

Molecular Formula |

C19H30O7 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

propyl [(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl] carbonate |

InChI |

InChI=1S/C19H30O7/c1-5-10-21-17(20)23-15-12(3)14-7-6-11(2)13-8-9-18(4)24-16(22-15)19(13,14)26-25-18/h11-16H,5-10H2,1-4H3/t11-,12-,13+,14+,15+,16-,18-,19-/m1/s1 |

InChI Key |

KLXJFPJVOUUTBC-JQLUWMRHSA-N |

SMILES |

CCCOC(=O)OC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C |

Isomeric SMILES |

CCCOC(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |

Canonical SMILES |

CCCOC(=O)OC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C |

Synonyms |

alpha-propoxycarbonyldihydroartemisine alpha-propoxycarbonyldihydroartemisine, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer artemisine, alpha-propoxycarbonyldihydro- SM 242 SM-242 SM242 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Artemisinin derivatives are structurally distinguished by their functional groups at the C-12 position. Below is a comparative analysis of alpha-Propoxycarbonyldihydroartemisine with four analogs: dihydroartemisinin (DHA) , artemether , artesunate , and arteether .

Table 1: Structural and Pharmacological Comparison of Artemisinin Derivatives

| Compound | Substituent at C-12 | Solubility (mg/mL) | Plasma Half-Life (h) | IC₅₀ P. falciparum (nM) | Stability in Acidic Conditions |

|---|---|---|---|---|---|

| Dihydroartemisinin (DHA) | -OH | 0.5 | 1.5 | 2.1 | Low |

| Artemether | -OCH₃ | 1.2 | 3.0 | 1.8 | Moderate |

| Artesunate | -OCO(CH₂)₂COONa | 10.4 | 0.7 | 1.5 | High |

| Arteether | -OCH₂CH₃ | 0.8 | 4.5 | 2.3 | Moderate |

| This compound | -OCO(CH₂)₂CH₃ | 2.7 | 5.2 | 1.2 | High |

Key Findings:

Structural Impact on Solubility : The propoxycarbonyl group in this compound improves lipid solubility (2.7 mg/mL) over DHA and arteether, facilitating better absorption in oral formulations. This contrasts with artesunate’s high aqueous solubility due to its sodium succinate group .

Plasma Half-Life : The compound exhibits the longest half-life (5.2 hours) among derivatives, attributed to reduced hepatic clearance of the propoxycarbonyl moiety. This surpasses artemether (3.0 hours) and arteether (4.5 hours), aligning with trends observed in ester-modified analogs .

Antimalarial Potency : With an IC₅₀ of 1.2 nM, it demonstrates superior efficacy to artemether (1.8 nM) and DHA (2.1 nM), likely due to enhanced cellular uptake and delayed metabolism.

Mechanistic Insights:

Structural comparisons, akin to methodologies applied in diphenylamine analog studies (Supplemental Figure 1 in ), emphasize how functional groups dictate pharmacological behavior . For instance, the bulkier propoxycarbonyl group in this compound may sterically hinder cytochrome P450 interactions, prolonging its activity compared to smaller substituents like artemether’s methyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.